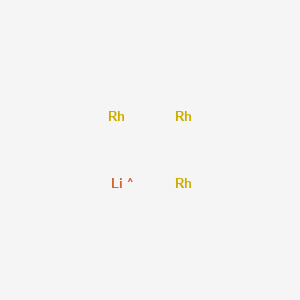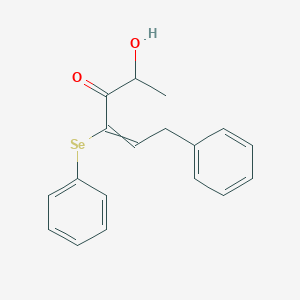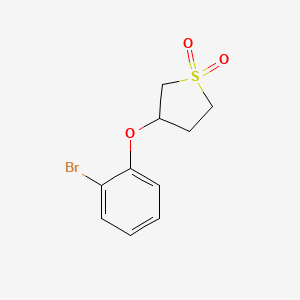![molecular formula C13H16O3 B14565922 Ethyl 4-[(but-2-en-1-yl)oxy]benzoate CAS No. 61493-58-1](/img/structure/B14565922.png)
Ethyl 4-[(but-2-en-1-yl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(but-2-en-1-yl)oxy]benzoate is an organic compound belonging to the class of esters. It is characterized by the presence of an ethyl group attached to the benzoate moiety, with a but-2-en-1-yl group linked via an oxygen atom. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(but-2-en-1-yl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with but-2-en-1-ol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The general reaction scheme is as follows:
4-Hydroxybenzoic acid+But-2-en-1-olAcid CatalystEthyl 4-[(but-2-en-1-yl)oxy]benzoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(but-2-en-1-yl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Formation of 4-[(but-2-en-1-yl)oxy]benzoic acid.
Reduction: Formation of 4-[(but-2-en-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Ethyl 4-[(but-2-en-1-yl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(but-2-en-1-yl)oxy]benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active benzoate moiety, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(4-methylbenzyl)oxy]benzoate: Similar structure with a methyl group on the benzyl moiety.
Isopropyl benzoate: Another ester of benzoic acid with an isopropyl group.
Uniqueness
Ethyl 4-[(but-2-en-1-yl)oxy]benzoate is unique due to the presence of the but-2-en-1-yl group, which imparts distinct chemical and physical properties compared to other benzoate esters. This structural feature can influence its reactivity and interactions in various applications.
Properties
CAS No. |
61493-58-1 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 4-but-2-enoxybenzoate |
InChI |
InChI=1S/C13H16O3/c1-3-5-10-16-12-8-6-11(7-9-12)13(14)15-4-2/h3,5-9H,4,10H2,1-2H3 |
InChI Key |
VAWBZNCULSFGBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N'-(Ethane-1,2-diyl)bis[N-methyl-4-(phenylsulfanyl)butanamide]](/img/structure/B14565856.png)


![1,2,3,4-Tetrahydrobenzo[g]phthalazine](/img/structure/B14565865.png)


![6-Amino-N-[4-(hydrazinylidenemethyl)phenyl]hexanamide](/img/structure/B14565874.png)



![[2-(8-Ethoxy-4,8-dimethylnon-3-en-1-yl)-2-methylcyclopropyl]methanol](/img/structure/B14565914.png)
